(1R,2S,5R,6R)-6-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-ol
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Overview
Description
8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI) is a complex organic compound that belongs to the class of tropane alkaloids. This compound is characterized by its bicyclic structure, which includes a nitrogen atom and a hydroxyl group. The presence of a fluorine atom and a methyl group further distinguishes it from other tropane derivatives. Tropane alkaloids are known for their significant biological activities, making this compound of interest in various fields of scientific research .
Preparation Methods
The synthesis of 8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI) involves several steps, starting from acyclic precursors that contain the necessary stereochemical information. One common method involves the enantioselective construction of the bicyclic scaffold through a series of reactions, including addition, condensation, and decarboxylation . Industrial production methods may involve the use of catalysts such as active nickel for hydrogenation reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a key intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter modulation.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors. The presence of the fluorine atom enhances its binding affinity and selectivity for these targets. The compound may modulate neurotransmitter release or inhibit specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other tropane alkaloids such as tropine and pseudotropine. Compared to these compounds, 8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI) is unique due to the presence of the fluorine atom and the specific stereochemistry of its bicyclic structure.
Properties
CAS No. |
125217-85-8 |
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Molecular Formula |
C8H14FNO |
Molecular Weight |
159.2 g/mol |
IUPAC Name |
(1R,2S,5R,6R)-6-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-ol |
InChI |
InChI=1S/C8H14FNO/c1-10-6-2-3-8(11)7(10)4-5(6)9/h5-8,11H,2-4H2,1H3/t5-,6-,7-,8+/m1/s1 |
InChI Key |
PTQWTBHDXMSBCJ-XUTVFYLZSA-N |
SMILES |
CN1C2CCC(C1CC2F)O |
Isomeric SMILES |
CN1[C@@H]2CC[C@@H]([C@H]1C[C@H]2F)O |
Canonical SMILES |
CN1C2CCC(C1CC2F)O |
Synonyms |
8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI) |
Origin of Product |
United States |
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